2-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide
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Overview
Description
“2-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide” is a chemical compound with the molecular formula C20H12ClNO3 . It has an average mass of 349.767 Da and a monoisotopic mass of 349.050568 Da .
Synthesis Analysis
The synthesis of xanthone derivatives, such as “2-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide”, has been a subject of interest in scientific research . Various synthetic strategies have been developed, including the classical and modified Grover, Shah, and Shah reaction; the use of ytterbium, palladium, ruthenium, copper catalysis; the use of chromen-4-ones as building blocks; the use of the Friedel–Crafts reaction; Ullmann-ether coupling; metal-free oxidative coupling; intermolecular and intramolecular couplings; xanthone synthesis via the intermolecular Diels–Alder reaction; a novel decarboxylative aminocatalytic strategy; use of the Michael reaction, and the use of the Knoevenagel–Michael, Michael/Michael, Michael/Henry cycloadditions; and [4+2] cycloaddition .Molecular Structure Analysis
The molecular structure of “2-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide” consists of a xanthone core, which is a yellow-colored and oxygen-containing heterocycle . The dibenzo-γ-pyrone framework of the parent xanthone corresponds to the molecular formula of C13H8O2 .Scientific Research Applications
- Application : 2-Chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide (TXAM) acts as a photoinitiator. Under LED exposure, it triggers free radical polymerization, cationic polymerization, and mixed-mode polymerization. When combined with iodine salts (Iod), it can induce deep photopolymerization, leading to light-cured interpenetrating network (IPN) materials .
- Application : This compound’s xanthene-based structure imparts strong fluorescence. Researchers use it as a fluorescent probe for labeling biomolecules, tracking cellular processes, and studying protein interactions .
- Application : Preliminary studies suggest that 2-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide exhibits antitumor activity. Researchers explore its mechanism of action and evaluate its efficacy against specific cancer cell lines .
- Application : Researchers can incorporate this compound into synthetic pathways to create more complex molecules. Its unique structure may enable the synthesis of diverse derivatives with interesting properties .
- Application : The xanthene moiety in this compound could contribute to materials with specific optical properties. Researchers investigate its potential as a component in organic semiconductors, luminescent materials, or coatings .
- Application : Researchers explore whether 2-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide can serve as a photosensitizer in PDT. If successful, it could selectively destroy cancer cells upon light exposure .
Photopolymerization Initiator
Fluorescent Dye
Antitumor Activity
Organic Synthesis
Materials Science
Photodynamic Therapy (PDT)
Future Directions
The future directions for the study of “2-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide” and similar compounds could include further exploration of their biological activities and potential applications in medicine . Additionally, the development of new synthetic strategies for xanthone derivatives could also be a promising area of future research .
properties
IUPAC Name |
2-chloro-N-(9-oxoxanthen-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClNO3/c21-16-7-3-1-5-13(16)20(24)22-12-9-10-15-18(11-12)25-17-8-4-2-6-14(17)19(15)23/h1-11H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZZPXOPDKNQPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide |
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